Cas no 1213642-10-4 ((2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol)

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
- Benzeneethanol, β-amino-3,5-dichloro-2-methoxy-, (βS)-
- (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
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- インチ: 1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1
- InChIKey: XQNCSGZIAYVDHO-MRVPVSSYSA-N
- ほほえんだ: [C@@H](C1C=C(Cl)C=C(Cl)C=1OC)(N)CO
じっけんとくせい
- 密度みつど: 1.371±0.06 g/cm3(Predicted)
- ふってん: 389.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.30±0.10(Predicted)
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982325-10.0g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1982325-0.05g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1982325-0.25g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1982325-5g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 5g |
$4475.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423552-100mg |
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 98% | 100mg |
¥36633.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423552-1g |
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 98% | 1g |
¥41655.00 | 2024-08-09 | |
Enamine | EN300-1982325-5.0g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1982325-0.1g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1982325-2.5g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1982325-1.0g |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol |
1213642-10-4 | 1g |
$1543.0 | 2023-06-02 |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-olに関する追加情報
The Compound (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 1213642-10-4, commonly referred to as (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is characterized by its chiral center at the second carbon atom, which imparts it with unique stereochemical properties. The molecule consists of an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with chlorine and methoxy groups attached. These functional groups contribute to its diverse chemical reactivity and biological activity.
Recent studies have highlighted the potential of (2S)-amino-alcohols like this compound in drug design and development. The presence of both amino and hydroxyl groups makes it a versatile building block for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of neuroprotective agents and anti-inflammatory drugs. The stereochemistry at the second carbon atom is particularly crucial, as it influences the compound's interaction with biological targets such as enzymes and receptors.
The synthesis of (2S)-amino-alcohols has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. These advancements have enabled the efficient production of enantiomerically pure compounds, which are essential for studying their stereochemical effects in biological systems. The use of chiral auxiliaries and enantioselective catalysts has significantly improved the yield and enantiomeric excess in these syntheses.
In terms of physical properties, (3,5-dichloro-substituted phenols) like this compound exhibit moderate solubility in polar solvents due to the presence of electron-withdrawing chlorine atoms and the hydroxyl group. The methoxy group at position 2 of the phenyl ring introduces additional electronic effects, influencing the overall reactivity and stability of the molecule. These properties make it suitable for various applications in organic synthesis, including the preparation of intermediates for pharmaceutical compounds.
Biological studies have demonstrated that (S)-configured amino-alcohols can act as inhibitors of certain enzymes involved in inflammatory pathways. For example, recent research has shown that this compound exhibits potent anti-inflammatory activity by modulating the activity of cyclooxygenase (COX) enzymes. Its ability to selectively inhibit COX-2 over COX-1 suggests potential applications in treating inflammatory diseases without causing gastrointestinal side effects.
Moreover, the compound's chiral nature has led to investigations into its enantioselective catalytic applications. Scientists have explored its use as a chiral ligand in asymmetric hydrogenation reactions, where it has shown remarkable efficiency in producing enantiomerically enriched products. This highlights its utility not only as a drug candidate but also as a valuable reagent in organic synthesis.
In conclusion, (2S)-amino-alcohols like CAS No. 1213642-10-4 represent a promising class of compounds with diverse applications in pharmacology and organic chemistry. Their unique stereochemical properties, combined with their versatile functional groups, make them valuable tools for developing novel therapeutic agents and synthetic methodologies. As research continues to uncover their full potential, these compounds are expected to play an increasingly important role in advancing medical science.
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